molecular formula C14H7Cl2NO3 B5578146 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5578146
M. Wt: 308.1 g/mol
InChI Key: QWNRFLMWNHVDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its dichloro and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the reaction of 3-hydroxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the compound is produced through a continuous flow process, where the raw materials are fed into a reactor, and the product is continuously extracted and purified. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carboxylic acid.

  • Reduction: : The dichloro groups can be reduced to form dichloroaniline derivatives.

  • Substitution: : The hydroxy group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reaction is typically carried out in an acidic medium.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Reagents such as alkyl halides and aryl halides are used in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 5,6-dichloro-2-(3-carboxyphenyl)-1H-isoindole-1,3(2H)-dione.

  • Reduction: : Formation of 5,6-dichloro-2-(3-aminophenyl)-1H-isoindole-1,3(2H)-dione.

  • Substitution: : Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: is compared with similar compounds such as:

  • 3,5-Dichloro-2-hydroxyacetophenone: : Similar in structure but differs in functional groups and reactivity.

  • Dichlorophen: : Another compound with dichloro groups but different phenyl arrangement.

The uniqueness of This compound

Properties

IUPAC Name

5,6-dichloro-2-(3-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(18)4-7/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNRFLMWNHVDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.